2-Formylcinnamic acid

Description

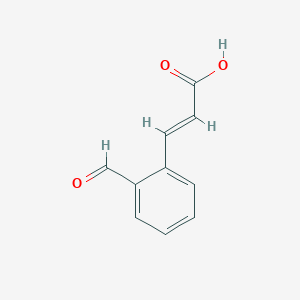

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-formylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIUMNQBNEUJSSL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Formylcinnamic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-Formylcinnamic acid is a bifunctional molecule with significant synthetic potential. This guide provides an in-depth analysis of its core chemical properties, including synthesis, reactivity, and spectroscopic data. By explaining the mechanistic rationale behind experimental protocols, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry, aiming to facilitate the innovative use of this compound in developing novel molecular entities.

Introduction: The Versatility of a Bifunctional Building Block

This compound, also known as (E)-3-(2-formylphenyl)prop-2-enoic acid, is a valuable organic compound featuring both an aldehyde and a carboxylic acid functional group conjugated with an alkene.[1] This unique structural arrangement provides a versatile platform for a wide range of chemical transformations. The electron-withdrawing nature of the formyl and carboxyl groups influences the reactivity of the entire molecule, making it a sought-after precursor for the synthesis of complex heterocyclic compounds and other valuable organic molecules.[2]

The strategic placement of these functional groups allows for both intramolecular and intermolecular reactions. The aldehyde is a reactive site for nucleophilic additions and condensations, while the carboxylic acid can undergo esterification and amidation. The conjugated double bond is also susceptible to various addition reactions. This multifunctionality is key to its broad utility in synthetic chemistry.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective application.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [1][3][4] |

| Molecular Weight | 176.17 g/mol | [1][3][4] |

| Appearance | Light tan solid | [] |

| Melting Point | 163-164°C | [] |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | N/A |

| CAS Number | 130036-17-8 (E-isomer) | [3][4][6] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural fingerprint for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit characteristic signals for the aldehydic proton (around 9.5-10.5 ppm), the vinyl protons (doublets in the 6.0-8.0 ppm range), and the aromatic protons. The carboxylic acid proton typically appears as a broad singlet at a higher chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid (typically in the 165-195 ppm range), as well as the sp² hybridized carbons of the aromatic ring and the alkene.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands for the C=O stretching vibrations of the aldehyde and carboxylic acid (around 1680-1720 cm⁻¹). A broad O-H stretching band for the carboxylic acid is expected in the 2500-3300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Synthesis of this compound

The ozonolysis of naphthalene is a common and effective method for the synthesis of this compound.[7][8] This reaction involves the oxidative cleavage of one of the aromatic rings of naphthalene.

Ozonolysis of Naphthalene: A Step-by-Step Protocol

This protocol details the synthesis of this compound via ozonolysis, a powerful method for cleaving double bonds.

Causality: Ozone (O₃) reacts with the double bonds in one of the naphthalene rings to form an ozonide intermediate. A subsequent reductive workup is crucial to cleave this intermediate to the desired aldehyde without over-oxidation to the carboxylic acid.

Experimental Workflow Diagram:

Caption: Intermolecular reactivity of this compound.

Applications in Drug Discovery and Development

Cinnamic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [9][10][11][12]this compound serves as a versatile starting material for the synthesis of novel cinnamic acid derivatives with potential therapeutic applications. [2]Its ability to participate in various chemical reactions allows for the generation of compound libraries for screening in drug discovery programs. [13]The structural modifications enabled by the formyl and carboxylic acid groups are crucial for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of lead compounds. [9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature provides access to a wide array of chemical transformations, enabling the efficient synthesis of complex molecules, including various heterocyclic systems. A comprehensive understanding of its synthesis, physicochemical properties, and reactivity is essential for leveraging its full potential in both academic and industrial research, particularly in the field of drug discovery and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13628357, this compound. Retrieved January 9, 2026, from [Link].

-

ResearchGate. On the ozonization and the ozonolysis of naphthalene, 2,3‐dimethylnaphthalene, and 1,4‐dimethylnaphthalene in connection with the reactivity of the ring system. Retrieved January 9, 2026, from [Link].

-

The Royal Society of Chemistry. Supplementary Information. Retrieved January 9, 2026, from [Link].

-

KNAW Digital Library. On the ozonization of naphthalene and 2,3-dimethyl-naphthalenes in connection with the structure of the ring system. Retrieved January 9, 2026, from [Link].

-

da Silva, J. F. M., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link].

-

Chiriac, C. I., Tanasa, F., & Onciu, M. (2005). A New Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-487. [Link].

-

Li, Y., et al. (2023). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 205, 113532. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444539, Cinnamic Acid. Retrieved January 9, 2026, from [Link].

-

Porto, R. S., & Porto, V. A. (2024). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Letters in Drug Design & Discovery, 21(14), 2828-2837. [Link].

-

Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved January 9, 2026, from [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved January 9, 2026, from [Link].

-

Bernatek, E., & Frengen, C. (1962). Ozonolysis of Phenols - III. 1- and 2-Naphthol. Acta Chemica Scandinavica, 16, 2421-2424. [Link].

-

Wikipedia. Cinnamic acid. Retrieved January 9, 2026, from [Link].

-

Pontiki, E., & Hadjipavlou-Litina, D. (2024). Approaches for the discovery of cinnamic acid derivatives with anticancer potential. Expert Opinion on Drug Discovery, 1-15. [Link].

-

Nir, O., et al. (2012). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. CrystEngComm, 14(14), 4653-4655. [Link].

-

Takahashi, H., et al. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid in the solid state and in solution. Journal of Molecular Structure, 563-564, 247-253. [Link].

-

Research, Society and Development. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved January 9, 2026, from [Link].

-

ResearchGate. 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved January 9, 2026, from [Link].

-

ResearchGate. Illustration of the photochemical [2 + 2] cycloaddition reactions of trans-cinnamic acid (1a) and coumarin-3-carboxylic acid (2a). Retrieved January 9, 2026, from [Link].

Sources

- 1. This compound | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. usbio.net [usbio.net]

- 6. This compound | 130036-17-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dwc.knaw.nl [dwc.knaw.nl]

- 9. researchgate.net [researchgate.net]

- 10. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Approaches for the discovery of cinnamic acid derivatives with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Formylcinnamic Acid

This guide provides a comprehensive technical overview of 2-formylcinnamic acid, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular architecture, stereoisomerism, synthesis, spectroscopic characterization, and its pivotal role as a precursor in the synthesis of various bioactive heterocyclic compounds.

Introduction: The Structural and Synthetic Significance of this compound

This compound, with the chemical formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol , is an aromatic carboxylic acid derivative.[1] Its structure is characterized by a benzene ring substituted with both a carboxylic acid group and a formyl (aldehyde) group, linked by a propenoic acid backbone. This unique arrangement of functional groups—an aldehyde, a carboxylic acid, and a reactive α,β-unsaturated system—renders it a highly valuable and versatile building block in organic synthesis.[2]

The presence of these functionalities in close proximity allows for a diverse range of chemical transformations, making this compound a key starting material for the construction of complex molecular scaffolds, particularly heterocyclic systems that form the core of many pharmaceutical agents.[3][4] Its derivatives have been explored for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

Molecular Structure and Stereoisomerism

The core of this compound's reactivity lies in its molecular structure. The molecule can exist as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond of the propenoic acid chain.

-

(E)-2-Formylcinnamic Acid (trans-isomer): In this configuration, the bulky phenyl and carboxyl groups are on opposite sides of the double bond. This is the thermodynamically more stable and more commonly encountered isomer. The IUPAC name for this isomer is (E)-3-(2-formylphenyl)prop-2-enoic acid.[1]

-

(Z)-2-Formylcinnamic Acid (cis-isomer): Here, the phenyl and carboxyl groups are on the same side of the double bond, leading to increased steric hindrance and making it the less stable isomer. The IUPAC name is (Z)-3-(2-formylphenyl)prop-2-enoic acid.[]

The interconversion between these isomers can often be achieved through photochemical or thermal means, a property that can be exploited in synthetic strategies.[8]

Table 1: Key Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number (E-isomer) | 130036-17-8 | [1] |

| CAS Number (Z-isomer) | 189356-79-4 | [] |

| Appearance | Light Tan Solid | [] |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be approached through several established methods for forming α,β-unsaturated carboxylic acids. The choice of method often depends on the desired isomer and the availability of starting materials.

Knoevenagel Condensation

A robust and widely used method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Conceptual Workflow for Knoevenagel Condensation:

Caption: Knoevenagel condensation workflow for the synthesis of (E)-2-Formylcinnamic acid.

Rationale behind the Knoevenagel Condensation:

The use of malonic acid as the active methylene component is advantageous as the initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to yield the desired α,β-unsaturated carboxylic acid. The basic catalyst, typically a mixture of pyridine and piperidine, facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. The reaction generally favors the formation of the more stable (E)-isomer.

Other Synthetic Approaches

While the Knoevenagel condensation is a primary route, other methods such as the Perkin reaction (condensation of an aromatic aldehyde with an acid anhydride) and the Horner-Wadsworth-Emmons reaction (olefination of an aldehyde with a phosphonate ylide) can also be adapted for the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, for instance between 2-formylphenyl halides and acrylic acid, also offer a modern and efficient route.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data for the more common (E)-isomer, based on typical values for related cinnamic acid derivatives.

Table 2: Expected Spectroscopic Data for (E)-2-Formylcinnamic Acid

| Technique | Expected Key Signals |

| ¹H NMR | ~10.0 ppm (s, 1H, CHO) ; ~8.0-7.2 ppm (m, 4H, Ar-H) ; ~7.8 ppm (d, 1H, β-vinylic H) ; ~6.5 ppm (d, 1H, α-vinylic H) ; ~12.0 ppm (br s, 1H, COOH) . The large coupling constant (J ≈ 16 Hz) between the vinylic protons is characteristic of the trans configuration. |

| ¹³C NMR | ~192 ppm (CHO) ; ~168 ppm (COOH) ; ~145 ppm (β-vinylic C) ; ~120 ppm (α-vinylic C) ; ~135-125 ppm (aromatic C) . |

| IR (KBr) | ~3300-2500 cm⁻¹ (broad, O-H stretch of COOH) ; ~1710-1680 cm⁻¹ (C=O stretch of COOH and CHO) ; ~1630 cm⁻¹ (C=C stretch) ; ~980 cm⁻¹ (trans C-H bend) . |

| Mass Spec (EI) | M⁺ at m/z 176 . Common fragments would include loss of -OH (m/z 159), -CHO (m/z 147), and -COOH (m/z 131). |

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily demonstrated in its role as a precursor to a variety of heterocyclic compounds with established biological activities. The aldehyde and carboxylic acid functionalities can participate in a range of cyclization reactions.

Synthesis of Coumarins and Isocoumarins

Coumarins (1,2-benzopyran-2-ones) and isocoumarins (1H-isochromen-1-ones) are widespread in nature and exhibit a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. This compound is a key precursor for the synthesis of isocoumarins through intramolecular cyclization reactions.[2][9] Similarly, derivatives of this compound can be utilized in the synthesis of coumarins.[10]

Conceptual Workflow for Isocoumarin Synthesis:

Caption: General scheme for the synthesis of isocoumarins from (Z)-2-formylcinnamic acid derivatives.

Synthesis of Quinolines

Quinolines are another important class of nitrogen-containing heterocycles that form the structural core of many antimalarial, antibacterial, and anticancer drugs. This compound can be used in Friedländer-type annulation reactions with appropriate nitrogen-containing substrates to construct the quinoline scaffold.[11]

Experimental Protocol: A General Procedure for Knoevenagel Condensation for the Synthesis of (E)-2-Formylcinnamic Acid

This protocol is a generalized procedure based on established methods for the synthesis of cinnamic acid derivatives and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-formylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a solvent such as pyridine or a mixture of toluene and a catalytic amount of piperidine.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 1 M HCl) to precipitate the crude product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure (E)-2-formylcinnamic acid.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and by melting point determination.

Conclusion

This compound stands out as a molecule of significant synthetic potential. Its unique combination of functional groups allows for a rich and diverse chemistry, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The ability to readily access important heterocyclic scaffolds such as coumarins, isocoumarins, and quinolines from this precursor underscores its importance in the ongoing quest for new therapeutic agents. Further exploration of the reactivity of both the (E) and (Z) isomers will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

-

Fei, X.-D., Ge, Z.-Y., Tang, T., & Tu, Y. (2012). Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Organic Letters, 14(18), 4794–4797. [Link]

-

Kostova, I., Saso, L., & Mladenova, R. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(11), 3163. [Link]

-

PubChem. (E)-3-(2-Formylphenyl)-2-propenoic acid 1,1-dimethyl ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Drug precursor. [Link]

-

Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]

-

Organic Chemistry Portal. (n.d.). Isocoumarin synthesis. [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & Shaaban, M. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4690. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Gondim, A. D. S., de Oliveira, V. M., de Oliveira, J. M. C., da Silva, J. L., & de Morais, S. M. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 4997. [Link]

-

Rodrigues, F. A. R., de Oliveira, K. A. F., de Oliveira, G. L. S., de Almeida, R. R. P., & de Oliveira, M. C. F. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]

-

S. M. H. Mashrafe, M. H. P. W. (2018). Synthesis and Molecular Structures of (E)-non-2-enoic Acid and (E)-dec-2-enoic Acid. Molbank, 2018(4), M1016. [Link]

-

Blockhuys, F., et al. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(10), o2662. [Link]

-

ResearchGate. (n.d.). Reaction of coumarin with cinnamic acid. [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & Shaaban, M. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4690. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majedy, Y. K. (2021). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules, 26(21), 6489. [Link]

-

Chen, J., Wang, X., & Zhu, J. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Green Chemistry, 22(24), 8683-8687. [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Functionalization of quinolines: Preparation of 2-Formyl-4- methoxy quinolines. [Link]

-

Breitmaier, E., & Voelter, W. (2004). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

-

Quan, Z. S., & Shen, Q. K. (2022). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry, 204, 113532. [Link]

-

ResearchGate. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. [Link]

Sources

- 1. This compound | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isocoumarin synthesis [organic-chemistry.org]

- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Spectroscopic Characterization of 2-Formylcinnamic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-formylcinnamic acid (molecular formula C₁₀H₈O₃, molecular weight 176.17 g/mol ), a valuable intermediate in organic synthesis and drug development.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers and scientists to ensure compound identity, purity, and structural integrity. This document synthesizes expected spectroscopic data based on the analysis of its constituent functional groups and related cinnamic acid derivatives, providing a robust framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

This compound is an aromatic carboxylic acid featuring an ortho-substituted aldehyde group and a trans-alkene moiety. The interplay of these functional groups—a carboxylic acid, an aldehyde, an alkene, and a 1,2-disubstituted benzene ring—dictates its unique spectroscopic fingerprint. The electron-withdrawing nature of both the aldehyde and carboxylic acid groups significantly influences the electronic environment of the molecule, which is directly observable in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aldehydic proton, the vinylic protons, and the aromatic protons.

-

Causality Behind Experimental Choices: A deuterated polar aprotic solvent like DMSO-d₆ is often preferred for acquiring the ¹H NMR spectrum of carboxylic acids. This is because the acidic proton is less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O, and the solubility of the compound is generally good.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic acid (-COOH) | ~12.5 | Broad singlet | - |

| Aldehyde (-CHO) | ~10.2 | Singlet | - |

| Vinylic (Ar-CH=) | ~7.8 | Doublet | ~16 |

| Vinylic (=CH-COOH) | ~6.6 | Doublet | ~16 |

| Aromatic | ~7.5 - 8.0 | Multiplet | - |

-

Expertise & Experience: The large coupling constant (~16 Hz) for the vinylic protons is characteristic of a trans configuration. The downfield shift of the aldehydic and carboxylic acid protons is due to the deshielding effect of the carbonyl groups. The aromatic region will likely show a complex multiplet pattern due to the ortho-disubstitution.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

-

Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, with distinct chemical shifts for the carbonyl, aromatic, and vinylic carbons.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic acid (-C OOH) | ~168 |

| Aldehyde (-C HO) | ~192 |

| Aromatic (substituted) | ~135-140 |

| Aromatic (unsubstituted) | ~125-135 |

| Vinylic (Ar-C H=) | ~145 |

| Vinylic (=C H-COOH) | ~120 |

-

Expertise & Experience: The carbonyl carbons of the aldehyde and carboxylic acid are the most downfield signals due to significant deshielding. The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing substituents.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Processing: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and aldehyde groups.

-

Causality Behind Experimental Choices: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed as it requires minimal sample preparation and provides high-quality spectra.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aldehyde) | 2720-2820 | Medium, Sharp |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=O stretch (Aldehyde) | 1690-1720 | Strong |

| C=C stretch (Alkene) | 1620-1640 | Medium |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

-

Expertise & Experience: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The two C=O stretches for the carboxylic acid and aldehyde may overlap, but can often be resolved. The presence of a medium, sharp peak around 2720-2820 cm⁻¹ is a strong indicator of an aldehydic C-H stretch.

-

Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared spectrometer with an ATR accessory.

-

Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids, as it typically produces the molecular ion with minimal fragmentation.[3]

Table 4: Predicted Mass Spectrometry Data for this compound (ESI Negative Mode)

| m/z | Ion Assignment |

| 175.04 | [M-H]⁻ |

| 131.05 | [M-H-CO₂]⁻ |

-

Expertise & Experience: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected to be the base peak. A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a significant fragment ion at m/z 131.05.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode.

-

Analysis: Analyze the resulting spectrum for the molecular ion and any significant fragment ions.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Integrated workflow for structural confirmation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that leverages the strengths of NMR, IR, and mass spectrometry. By understanding the predicted spectral data and the underlying principles, researchers can confidently identify and assess the purity of this important chemical compound. The provided protocols offer a standardized approach to obtaining high-quality data for reliable structural elucidation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ntshanka, N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 28. [Link]

Sources

- 1. This compound | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 130036-17-8 [chemicalbook.com]

- 3. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 2-Formylcinnamic Acid

Foreword: Unveiling a Key Synthetic Intermediate

In the vast landscape of organic synthesis and medicinal chemistry, certain molecules, though not always in the limelight, serve as critical linchpins in the construction of complex, biologically active compounds. 2-Formylcinnamic acid is one such molecule. While its own discovery is not marked by a singular, celebrated event, its history is intrinsically woven into the broader development of cinnamic acid chemistry and its subsequent application in the synthesis of heterocyclic systems. This guide provides an in-depth exploration of this compound, from the foundational chemical principles that govern its synthesis to its pivotal role as a precursor in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this versatile building block is key to unlocking new avenues in the design and synthesis of next-generation pharmaceuticals.

I. The Genesis of a Scaffold: Synthetic Approaches to this compound

The synthesis of this compound is not documented as a standalone discovery but is rather an application of well-established named reactions in organic chemistry. The primary strategies for its preparation involve the condensation of 2-formylbenzaldehyde with a suitable two-carbon component that provides the acrylic acid moiety. The choice of reaction is dictated by factors such as desired yield, stereoselectivity, and available starting materials.

The Perkin Reaction: A Classic Route

The Perkin reaction, first reported by William Henry Perkin in 1868, offers a traditional and reliable method for the synthesis of cinnamic acids. This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. For the synthesis of this compound, 2-formylbenzaldehyde is reacted with acetic anhydride in the presence of sodium acetate.

Reaction Mechanism: The reaction is initiated by the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 2-formylbenzaldehyde. A series of condensation and hydrolysis steps ensue, ultimately leading to the formation of the α,β-unsaturated carboxylic acid. While effective, the Perkin reaction often requires high temperatures and can result in a mixture of (E) and (Z) isomers, although the trans-isomer is typically favored due to its greater stability.

Detailed Experimental Protocol (Perkin Reaction):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-formylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Reaction Execution: Heat the mixture to 180°C with continuous stirring for 5-8 hours. The high temperature is crucial for driving the reaction to completion.

-

Work-up and Isolation: After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The resulting solution is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

The Knoevenagel-Doebner Condensation: A Milder Alternative

A more versatile and often higher-yielding approach is the Knoevenagel condensation, particularly the Doebner modification. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.

Causality in Experimental Choice: The Knoevenagel-Doebner condensation is often preferred over the Perkin reaction due to its milder reaction conditions and generally higher stereoselectivity for the (E)-isomer. The use of malonic acid as the active methylene component, followed by in-situ decarboxylation, provides a clean and efficient route to the desired cinnamic acid derivative.

Detailed Experimental Protocol (Knoevenagel-Doebner Condensation):

-

Reactant Preparation: To a solution of 2-formylbenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

-

Reaction Execution: Heat the reaction mixture at 80-90°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated crude product is then collected by filtration.

-

Purification: The crude this compound is washed with water and recrystallized from an appropriate solvent to obtain the pure product.

II. Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| Appearance | Light tan solid | ChemicalBook |

| Melting Point | 144-149 °C | LabSolutions |

| Solubility | Soluble in DMSO and Methanol | LabSolutions |

| IUPAC Name | (E)-3-(2-formylphenyl)prop-2-enoic acid | PubChem |

| CAS Number | 130036-17-8 | ChemicalBook |

III. Applications in Drug Development and Heterocyclic Synthesis

The synthetic utility of this compound truly shines in its role as a precursor to complex heterocyclic structures, particularly quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The Friedländer Annulation: A Gateway to Quinolines

The Friedländer synthesis is a powerful and straightforward method for the construction of quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of this compound, while it does not directly participate as a 2-aminoaryl aldehyde, its structural features make it a valuable precursor to intermediates that can undergo this cyclization.

A key application involves the reaction of this compound with a compound containing an active methylene group and an amino group. For instance, the reaction with an enamine or a β-keto ester in the presence of an acid or base catalyst can lead to the formation of a quinoline-3-carboxylic acid derivative.

Logical Relationship: From this compound to Quinolines

The diagram below illustrates the conceptual pathway from this compound to a substituted quinoline, a core structure in many pharmaceutical agents. This transformation highlights the strategic importance of this compound as a bifunctional building block, where both the aldehyde and the acrylic acid functionalities participate in the formation of the heterocyclic ring system.

Caption: Conceptual workflow from this compound to a quinoline scaffold.

Experimental Workflow: Synthesis of a Quinoline-3-Carboxylic Acid Derivative

This protocol outlines a general procedure for the synthesis of a quinoline-3-carboxylic acid derivative from this compound, exemplifying the Friedländer-type annulation.

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1 equivalent) and a β-keto ester (e.g., ethyl acetoacetate, 1 equivalent) in a high-boiling solvent such as Dowtherm A.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 180-220°C) for several hours. The reaction progress can be monitored by observing the formation of water.

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Purification: The quinoline-3-carboxylic acid derivative can be further purified by recrystallization or column chromatography.

The resulting quinoline-3-carboxylic acids are valuable intermediates in their own right, serving as precursors for a variety of biologically active molecules, including potent inhibitors of protein kinase CK2 and compounds with antimicrobial activity.

IV. Conclusion and Future Outlook

This compound, while not a household name in the annals of chemical discovery, represents a quintessential example of a versatile and indispensable building block in modern organic synthesis. Its straightforward preparation via classic named reactions, coupled with its bifunctional nature, provides chemists with a powerful tool for the construction of complex heterocyclic systems. The demonstrated utility of this compound in the synthesis of quinoline scaffolds, which are at the heart of numerous therapeutic agents, underscores its importance for researchers, scientists, and drug development professionals. As the quest for novel and more effective pharmaceuticals continues, the strategic application of such foundational molecules will undoubtedly play a central role in shaping the future of medicine.

V. References

An In-depth Technical Guide to 2-Formylcinnamic Acid and Its Derivatives: A Versatile Scaffold in Medicinal Chemistry

Abstract

2-Formylcinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid, represents a cornerstone in the edifice of medicinal and synthetic chemistry.[1] Characterized by a reactive formyl group positioned ortho to the propenoic acid side chain on the benzene ring, this molecule is a versatile precursor for a diverse array of bioactive compounds.[1] Its unique structural arrangement, featuring both an aldehyde and a carboxylic acid functionality, provides a rich platform for chemical elaboration, leading to the synthesis of novel heterocyclic systems and derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to the design, discovery, and mechanistic evaluation of its derivatives as emerging therapeutic agents. We delve into detailed experimental protocols, explore the causality behind synthetic strategies, and illuminate the signaling pathways modulated by these compounds, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical Versatility of this compound

Cinnamic acid and its derivatives have long captured the attention of the scientific community due to their widespread presence in the plant kingdom and their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] this compound, while a synthetic compound, inherits the core bioactive scaffold of cinnamic acid and enhances its synthetic utility through the introduction of a strategically placed formyl group.[1] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

The presence of both a nucleophilic center (the carboxylate) and an electrophilic center (the formyl group) within the same molecule allows for a rich and varied reaction chemistry. This dual reactivity is the cornerstone of its utility as a building block in organic synthesis, particularly for the generation of heterocyclic compounds. The conjugated system, encompassing the phenyl ring, the alkene bond, and the carboxylic acid, further influences the molecule's electronic properties and reactivity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| IUPAC Name | (2E)-3-(2-formylphenyl)prop-2-enoic acid | [4] |

| CAS Number | 130036-17-8 | [4] |

| Appearance | Light tan solid | |

| Melting Point | 163-164 °C | |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)C=O | [4] |

Synthesis of this compound: The Knoevenagel Condensation

The most direct and widely employed method for the synthesis of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A weak base, typically an amine like piperidine or pyridine, deprotonates the active methylene compound (malonic acid) to form a nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde (2-formylbenzaldehyde), forming a tetrahedral intermediate.

-

Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating, this intermediate readily undergoes decarboxylation to yield the final cinnamic acid derivative.

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol outlines a standard procedure for the synthesis of this compound from 2-formylbenzaldehyde and malonic acid.

Materials:

-

2-Formylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 volumes).

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with cold water, and air-dry.

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR: To confirm the presence of aromatic, vinylic, aldehydic, and carboxylic acid protons with the expected chemical shifts and coupling constants.

-

¹³C NMR: To verify the number and types of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=O (aldehyde and carboxylic acid), O-H (carboxylic acid), and C=C (alkene) functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Derivatives of this compound in Drug Discovery

The true value of this compound lies in its role as a versatile starting material for the synthesis of a wide range of derivatives with potent biological activities. The presence of the ortho-formyl group facilitates the construction of various heterocyclic scaffolds, which are privileged structures in medicinal chemistry.

Synthesis of Bioactive Heterocycles

The dual functionality of this compound allows for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. For instance, reaction with nitrogen-containing nucleophiles can lead to the formation of quinoline derivatives, a class of compounds known for their broad spectrum of pharmacological activities.

Featured Application: Synthesis of Quinolone Derivatives as Anticancer Agents

The 2-quinolone scaffold is a key component in a number of anticancer drugs.[5] Hybrid molecules incorporating both a cinnamic acid moiety and a 2-quinolone ring have shown promising antiproliferative activity.[5]

Experimental Workflow: Synthesis of Cinnamic Acid-Bearing 2-Quinolone Hybrids

The following workflow illustrates a general strategy for the synthesis of these hybrid molecules, starting from a substituted coumarin.

Caption: Synthetic workflow for cinnamic acid-2-quinolone hybrids.

Detailed Protocol:

-

Synthesis of 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one: 7,8-Dihydroxy-4-methylcoumarin is reacted with hydrazine hydrate in pyridine under reflux to yield the corresponding 1-amino-2-quinolone derivative.[5]

-

Condensation with Cinnamic Acid Derivative: The synthesized 1-amino-2-quinolone is then condensed with a suitable cinnamic acid derivative in the presence of fused sodium acetate in ethanol under reflux to afford the final hybrid molecule.[5]

Anticancer Activity of this compound Derivatives

Cinnamic acid derivatives have emerged as a promising class of anticancer agents, exerting their effects through the modulation of various signaling pathways critical for cancer cell growth and survival.[6]

Several studies have indicated that cinnamic acid derivatives can inhibit the PI3K/AKT signaling pathway , a central regulator of cell proliferation and survival that is frequently hyperactivated in cancer.[6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of the PI3K/AKT pathway by cinnamic acid derivatives.

The anticancer efficacy of cinnamic acid derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cinnamic Acid-2-Quinolone Hybrid | HCT-116 (Colon Cancer) | 1.89 | [5] |

| Substituted Cinnamic Acids | Various | Varies widely based on substitution | [7] |

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Cinnamic acid and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[8][9]

The antimicrobial mechanism of cinnamic acid derivatives is often multifactorial and can include:

-

Disruption of the cell membrane: Leading to increased permeability and leakage of cellular contents.

-

Inhibition of essential enzymes: Targeting key metabolic pathways necessary for microbial survival.

-

Interference with biofilm formation: Preventing the formation of protective microbial communities.

The antimicrobial potency of a compound is determined by its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC | Reference |

| 4-Hydroxycinnamic acid derivative | Mycobacterium marinum | IC₅₀ = 64 µM | [1] |

| Various Cinnamic Acid Esters | Staphylococcus aureus | 16–64 mg/L | [10] |

| 2-Coumaric Acid | Mycobacterium tuberculosis H₃₇Rv | 122 µM | [8] |

Future Perspectives and Conclusion

This compound stands as a testament to the power of rational molecular design in medicinal chemistry. Its unique chemical architecture provides a fertile ground for the synthesis of a diverse array of derivatives with significant therapeutic potential. The ability to readily access complex heterocyclic scaffolds from this simple starting material opens up new avenues for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research in this area should focus on:

-

Expansion of the derivative library: Synthesizing and evaluating a wider range of heterocyclic and other derivatives of this compound.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structure of lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

-

In vivo evaluation: Progressing the most promising candidates from in vitro studies to preclinical animal models of disease.

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central (PMC). [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

-

Cinnamic acid derivatives as anticancer agents-a review. PubMed. [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. [Link]

-

Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]

-

Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. MDPI. [Link]

-

Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science. [Link]

-

This compound | C10H8O3 | CID 13628357. PubChem. [Link]

-

Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed. [Link]

-

Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI. [Link]

-

Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. [Link]

-

Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

-

(PDF) Cinnamic Acid Derivatives and Their Biological Efficacy. ResearchGate. [Link]

-

Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Organic Chemistry Portal. [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central (PMC). [Link]

-

(PDF) Stereoselective synthesis of heterocyclic cinnamic acids. ResearchGate. [Link]

-

Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. MDPI. [Link]

-

Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H8O3 | CID 13628357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity of 2-Formylcinnamic Acid: A Framework for Discovery

Abstract

Cinnamic acid and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This guide addresses the biological potential of a specific, less-explored derivative: 2-Formylcinnamic acid. While direct research on this compound is nascent, this document provides a comprehensive framework for its investigation. We will synthesize the extensive knowledge of the broader cinnamic acid family to build a predictive model for the bioactivity of this compound. By examining established mechanisms of action and structure-activity relationships (SAR), we will hypothesize the unique potential conferred by the ortho-formyl substitution. This guide culminates in a proposed, detailed research workflow, offering researchers, scientists, and drug development professionals a robust, field-proven blueprint for unlocking the therapeutic promise of this compound.

The Cinnamic Acid Scaffold: A Versatile Foundation for Drug Discovery

Cinnamic acid is a naturally occurring aromatic carboxylic acid, serving as a core structural motif for countless biologically active molecules.[1] Its simple, yet elegant, structure—comprising a phenyl ring, a conjugated acrylic acid side chain, and an alkene double bond—provides multiple sites for chemical modification.[3][4] It is this structural versatility that underpins the diverse pharmacology of its derivatives.[5] The nature, number, and position of substituents on the phenyl ring, as well as modifications to the carboxyl group, critically influence the resulting compound's interaction with biological targets, thereby enhancing or attenuating its therapeutic effects.[1][5]

The this compound variant introduces an aldehyde group at the ortho-position of the phenyl ring. This electron-withdrawing group is a potent hydrogen bond acceptor and can form covalent Schiff bases with primary amino groups, such as the lysine residues found in many enzyme active sites. This unique chemical reactivity suggests that this compound may possess novel or enhanced biological activities compared to other derivatives.

Key Biological Activities of Cinnamic Acid Derivatives: Mechanistic Insights

The therapeutic potential of the cinnamic acid family is vast. The following sections detail the most well-documented activities, providing a mechanistic basis for the prospective investigation of this compound.

Anticancer Activity

Numerous studies have established the potent anticancer effects of cinnamic acid derivatives against a wide array of cancer types, including breast, colon, lung, and liver cancers.[3][6]

Mechanisms of Action: The anticancer efficacy of these compounds is multifactorial, primarily driven by:

-

Induction of Apoptosis: Derivatives can trigger programmed cell death by disrupting mitochondrial function, modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and activating caspase cascades.[7][8][9]

-

Cell Cycle Arrest: Compounds have been shown to halt cancer cell proliferation by inducing arrest at specific phases of the cell cycle, such as the G1 or S phase.[7][10]

-

Inhibition of Oncogenic Signaling Pathways: A critical mechanism is the suppression of key signaling cascades that drive cancer progression. The NF-κB and PI3K/AKT pathways are prominent targets.[6][11] Inhibition of these pathways disrupts downstream processes related to inflammation, cell survival, and proliferation.[6][11]

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and replication, such as topoisomerase II and various protein kinases.[7][12]

Below is a conceptual diagram illustrating the intervention of cinnamic acid derivatives in the PI3K/AKT signaling pathway, a common mechanism for their anticancer effects.

Caption: Inhibition of the PI3K/AKT signaling pathway by cinnamic acid derivatives.

Table 1: Comparative Anticancer Activity of Cinnamic Acid Derivatives

| Derivative Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| (2E)-3,6,8-Tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamate | HepG2 | Liver | 13.14 | [7] |

| Brefeldin A 4-O-(4)-dimethylaminocinnamate | HepG2 | Liver | 0.29 | [7] |

| Tributyltin(IV) ferulate | HCT116 | Colon | ~0.4 | [1][3] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 | Lung | 0.04 | [3] |

| 6-Cinnamoyl-4-arylaminothienopyrimidine (59g) | HeLa | Cervical | 0.033 | [3] |

| Cinnamic Acid | HT-144 | Melanoma | 2400 | [10] |

| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | HT-29 | Colon | <240 | [13] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Cinnamic acid and its derivatives exhibit potent anti-inflammatory effects through several mechanisms.[6][14]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][15]

-

NF-κB Pathway Inhibition: A primary mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[6] By preventing the phosphorylation of IκB, they block the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[6][16]

-

Enzyme Inhibition: Derivatives can directly inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory prostaglandins and leukotrienes.[13][14][17]

The diagram below illustrates the central role of NF-κB in inflammation and the inhibitory action of cinnamic acid derivatives.

Caption: A multi-phase workflow for the systematic evaluation of this compound.

Phase 1: Initial In Vitro Screening Protocols

The objective of this phase is to establish the foundational bioactivity profile of this compound.

Protocol 3.1.1: Cytotoxicity Assessment via MTT Assay

This assay determines the concentration at which the compound inhibits cell viability, providing an IC50 value. [11]

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Phase 2: Mechanistic Elucidation Protocols

Once a primary activity (e.g., cytotoxicity) is confirmed, the next step is to understand how the compound works.

Protocol 3.2.1: Western Blot for PI3K/AKT Pathway Modulation

This protocol assesses whether this compound inhibits key protein phosphorylation events in a target pathway.

-

Cell Lysis: Plate cells and treat with this compound at concentrations around the determined IC50 for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against key targets (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity and normalize the phosphorylated protein levels to total protein levels to determine the inhibitory effect.

Conclusion

While the book on this compound is still being written, the extensive and compelling history of its parent family provides a strong rationale for its investigation. The unique electronic and reactive properties of the ortho-formyl group suggest a high potential for novel or enhanced biological activity. By leveraging the established mechanisms of other cinnamic acid derivatives as a guide, and employing the systematic, multi-phase research workflow detailed herein, the scientific community is well-equipped to rigorously evaluate and potentially unlock a new chapter in the therapeutic application of this promising molecular scaffold.

References

A complete list of all sources cited is provided below.

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI.

- In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2024). Taylor & Francis Online.

- Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). National Center for Biotechnology Information.

- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). MDPI.

- A Comparative Guide to the Anticancer Efficacy of Cinnamic Acid Derivatives. (2025). BenchChem.

- Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (2015). National Center for Biotechnology Information.

- Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (2021). PubMed.

- Bioavailability of hydroxycinnamates: A brief review of in vivo and in vitro studies. (2025). Wiley Online Library.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). National Center for Biotechnology Information.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). ResearchGate.

- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development.

- This compound. (n.d.). PubChem.

- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). PubMed.

- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI.

- Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025). ResearchGate.

- Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). National Center for Biotechnology Information.

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed.

- Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. (n.d.). ResearchGate.

- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). National Center for Biotechnology Information.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2022). PubMed.

- In vitro Assays. (n.d.). Axxam.

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). National Center for Biotechnology Information.

- Mechanism of action of hydroxycinnamic acid derivatives and commercial... (n.d.). ResearchGate.

- Anti-inflammatory effects of hydroxycinnamic acid derivatives. (2025). ResearchGate.

- Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. (2023). National Center for Biotechnology Information.

- trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways. (2021). PubMed.

- Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. (n.d.). National Center for Biotechnology Information.

- Cinnamic Acid Attenuates Peripheral and Hypothalamic Inflammation in High-Fat Diet-Induced Obese Mice. (n.d.). MDPI.

- Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (n.d.). ResearchGate.

- Assessment of the hypoglycemic activity of trans-cinnamic acid isolated from the extract of hairy rots Scutellaria baicalensis in in vivo experiments. (2024). bioRxiv.

- Cinnamic Acid Derivatives as Enzyme Inhibitors: A Comparative Docking Analysis. (2025). BenchChem.

- In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2024). PubMed.

- 3-7 Competitive Enzyme Inhibitors. (2023). YouTube.

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Synthetic Cinnamic Acid Analogue: A Technical Guide to 2-Formylcinnamic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Preamble: Situating 2-Formylcinnamic Acid in the Cinnamate Family

Cinnamic acid and its hydroxylated and methoxylated derivatives are a cornerstone of natural product chemistry, widely distributed throughout the plant kingdom.[1] These phenolic compounds are biosynthesized via the shikimate pathway and serve as crucial precursors to a vast array of secondary metabolites, including flavonoids, lignans, and stilbenes.[2] The inherent biological activities of these natural cinnamates—ranging from antioxidant and antimicrobial to anti-inflammatory and anticancer effects—have established them as privileged scaffolds in drug discovery and development.[3][4]

This guide focuses on a specific, non-naturally occurring derivative: This compound . While not a natural product itself, its structural backbone is directly inherited from the abundant natural cinnamates. The introduction of a reactive formyl group at the ortho position of the phenyl ring transforms the molecule into a versatile synthetic intermediate, opening new avenues for chemical modification and the exploration of novel biological activities. This document provides a comprehensive technical overview of this compound, from its chemical synthesis to its potential applications in medicinal chemistry, designed for professionals in the scientific research and drug development fields.

Section 1: The Natural Blueprint - Biosynthesis of the Cinnamic Acid Scaffold

To appreciate the synthetic nature of this compound, one must first understand the biogenesis of its parent structure. The biosynthesis of cinnamic acid in plants is a fundamental process that channels carbon from primary metabolism into a plethora of specialized secondary metabolites.

The pathway begins with the aromatic amino acid L-phenylalanine, a direct product of the shikimate pathway. The key enzymatic step is the non-oxidative deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , to yield trans-cinnamic acid.[2] This reaction is a critical regulatory point, committing the carbon skeleton to the phenylpropanoid pathway.

From cinnamic acid, a series of enzymatic hydroxylations and methylations, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases respectively, generate the common naturally occurring derivatives such as p-coumaric acid, caffeic acid, and ferulic acid. These natural analogues are the true starting points from which synthetic derivatives like this compound are conceptually derived.

Caption: Biosynthesis of the Cinnamic Acid Scaffold.

Section 2: Chemical Synthesis of this compound

As a synthetic compound, this compound is not extracted from natural sources but is constructed in the laboratory. Its synthesis relies on fundamental organic reactions that create the characteristic α,β-unsaturated carboxylic acid structure. The most logical and common precursor for this synthesis is 2-carboxybenzaldehyde . This starting material already contains the required ortho-substituted carboxyl and formyl groups on the benzene ring.

The key transformation is the formation of the propenoic acid side chain, which can be achieved via several classic condensation reactions. The Knoevenagel condensation is a particularly well-suited method.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a representative method for the synthesis of this compound from 2-carboxybenzaldehyde and malonic acid.

Objective: To synthesize (E)-3-(2-formylphenyl)prop-2-enoic acid.

Materials:

-

2-Carboxybenzaldehyde

-

Malonic Acid

-

Pyridine (as solvent and base catalyst)

-

Piperidine (as co-catalyst)

-